molecular formula C17H10ClFN4O2 B11199673 3-(3-Chlorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3-Chlorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11199673
M. Wt: 356.7 g/mol
InChI Key: ZUDDNQCRDLJIPC-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Chlorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the fluorophenyl group, resulting in different chemical properties.

    5-(3-Fluorophenyl)-1,3,4-oxadiazole: Lacks the chlorophenyl group, leading to variations in reactivity and applications.

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 3-(3-Chlorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole imparts unique chemical properties, such as enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H10ClFN4O2

Molecular Weight

356.7 g/mol

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H10ClFN4O2/c18-12-5-1-3-10(7-12)16-20-14(25-23-16)9-15-21-22-17(24-15)11-4-2-6-13(19)8-11/h1-8H,9H2

InChI Key

ZUDDNQCRDLJIPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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